Regioisomeric Differentiation: 2-Nitro-4-CF₃ vs. 4-Nitro-3-CF₃ in Anti-Allergic Oxamic Acid Patent Scope
In US Patent 4,160,100, the 2-nitro-4-trifluoromethylphenyl group is listed as a distinct A-substituent alongside 4-nitro-3-trifluoromethylphenyl, indicating that these are considered separate chemical entities with potentially different biological profiles [1]. The regioisomer ethyl 4'-nitro-3'-(trifluoromethyl)oxanilate was specifically named among orally active anti-allergic compounds, while no specific activity data for the 2-nitro-4-CF₃ variant is reported in the patent [1]. This regioisomeric differentiation matters because the two substitution patterns are not interchangeable in patent claims: the 4-nitro-3-CF₃ regioisomer was prioritized as a preferred embodiment [1], suggesting the 2-nitro-4-CF₃ variant may serve as a comparator tool or a distinct structural probe in anti-allergic research programs.
| Evidence Dimension | Regioisomeric substitution pattern on phenyl ring |
|---|---|
| Target Compound Data | 2-nitro-4-(trifluoromethyl)phenyl substitution (nitro ortho to anilino N; CF₃ para) |
| Comparator Or Baseline | 4-nitro-3-(trifluoromethyl)phenyl substitution (nitro para to anilino N; CF₃ meta) — specifically cited as orally active anti-allergic in US 4,160,100 |
| Quantified Difference | Regioisomeric; no quantitative bioactivity difference reported in available data for this specific pair; patent scope treats them as distinct structural embodiments |
| Conditions | Patent claims (US 4,160,100) covering oxamic acid derivatives for anti-allergic use; rat PCA test referenced in patent for general class activity |
Why This Matters
For researchers developing structure-activity relationships in the oxamic acid series, the 2-nitro-4-CF₃ regioisomer serves as a distinct structural tool to probe the effect of nitro group position on anti-allergic activity relative to the better-characterized 4-nitro-3-CF₃ analog.
- [1] Sellstedt JH, Guinosso CJ, Begany AJ, Bell SC, Rosenthale ME. US Patent 4,160,100. Oxamic acid derivatives. Filed 1977-03-16, granted 1979-07-03. Column 2-6, listing A-group substituents and orally active examples including ethyl 4'-nitro-3'-(trifluoromethyl)oxanilate. View Source
